An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(3-Nitrophenyl)ethanamine, a pivotal chiral building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, structural features, spectroscopic profile, and established synthetic routes. Furthermore, it explores its applications as a critical intermediate and outlines essential safety and handling protocols, grounding all claims in authoritative references.
Molecular Structure and Chemical Identity
1-(3-Nitrophenyl)ethanamine is an organic compound featuring a benzene ring substituted with a nitro group at the meta-position and an aminoethyl group.[1] The presence of a chiral center at the alpha-carbon of the ethylamine side chain means the compound exists as two distinct enantiomers: (R)-1-(3-Nitrophenyl)ethanamine and (S)-1-(3-Nitrophenyl)ethanamine. This chirality is fundamental to its utility in the synthesis of stereospecific pharmaceuticals.[2]
The core structure consists of three key functional groups:
-
Aromatic Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the benzene ring towards electrophilic substitution and influences the molecule's overall electronic properties and reactivity.
-
Primary Amine (-NH₂): This nucleophilic group is the primary site for a wide range of chemical transformations, making it a versatile handle for building more complex molecules.
-
Chiral Center: The stereogenic carbon atom allows for the development of enantiomerically pure compounds, a critical requirement in modern pharmacology.
Caption: Chemical structure of 1-(3-Nitrophenyl)ethanamine.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1-(3-Nitrophenyl)ethanamine are crucial for its handling, storage, and application in synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3][4] |
| Molecular Weight | 166.18 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline solid | |
| Boiling Point | 268 °C | |
| Storage Condition | 2-8°C, protect from light | [3] |
| Solubility | Soluble in water and some organic solvents | |
| CAS Number | 90271-37-7 (racemate), 297730-25-7 ((S)-enantiomer) | [3][5] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of 1-(3-Nitrophenyl)ethanamine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃). The aromatic region typically shows complex splitting patterns due to the meta-substitution. The chiral proton on the ethylamine side chain appears as a quartet, coupled to the adjacent methyl group.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the six aromatic carbons (with the carbon attached to the nitro group being significantly downfield), the chiral methine carbon, and the methyl carbon.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), N-H stretching of the primary amine (around 3300-3400 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M+) corresponding to its molecular weight (166.18), along with characteristic fragmentation patterns.
Synthesis and Manufacturing
1-(3-Nitrophenyl)ethanamine is typically synthesized from commercially available precursors. One common and illustrative method involves the reduction of an oxime derived from 1-(3-nitrophenyl)ethanone. This multi-step process is a cornerstone of its production and highlights fundamental organic transformations.
Workflow: Synthesis via Oxime Reduction
Caption: General workflow for the synthesis of 1-(3-Nitrophenyl)ethanamine.
Exemplary Laboratory Protocol: Synthesis of Racemic 1-(3-Nitrophenyl)ethanamine
This protocol describes a representative synthesis. Causality: The choice of a two-step process (oximation followed by reduction) is often preferred for its high yield and selectivity, avoiding side reactions that can occur with direct amination methods.
Step 1: Formation of 1-(3-Nitrophenyl)ethanone Oxime [9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) and a base such as sodium acetate (~1.5 eq) to the solution. The base is crucial as it liberates the free hydroxylamine from its hydrochloride salt, enabling it to react with the ketone.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. The oxime product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude oxime is often sufficiently pure for the next step.
Step 2: Reduction of the Oxime to the Amine
-
Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-(3-nitrophenyl)ethanone oxime (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Reagent Addition: Cool the suspension in an ice bath. Cautiously add a reducing agent like sodium borohydride (NaBH₄, ~3-4 eq) portion-wise. Rationale: The portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas. Catalytic hydrogenation (H₂ over Pd/C) is an alternative industrial method.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the oxime.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., with dilute HCl) to neutralize excess borohydride and hydrolyze borate esters.
-
Extraction: Basify the aqueous solution with NaOH to deprotonate the amine hydrochloride salt, liberating the free amine. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amine can be further purified by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.
Applications in Drug Development and Chemical Synthesis
1-(3-Nitrophenyl)ethanamine, particularly its enantiomerically pure forms, is a valuable intermediate in the pharmaceutical and fine chemical industries.[2]
-
Chiral Auxiliary and Building Block: Its primary application is as a precursor for the synthesis of more complex chiral molecules. The amine group provides a reactive site for coupling reactions, while the inherent chirality directs the stereochemical outcome of subsequent transformations.
-
Pharmaceutical Intermediates: It serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The nitrophenyl moiety can be a pharmacophore itself or can be further modified, for example, by reducing the nitro group to an aniline, which opens up a different set of synthetic possibilities.[2][10]
-
Dye and Agrochemical Synthesis: The structural motifs present in this compound are also found in certain classes of dyes and agrochemicals, making it a relevant intermediate in those fields as well.
Safety, Handling, and Storage
Proper handling of 1-(3-Nitrophenyl)ethanamine is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[11][12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.[13][14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[13][15] For long-term stability, especially for the enantiopure forms, storage at reduced temperatures (2-8°C) and protection from light is recommended.[3]
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[2][16]
This guide serves as a foundational resource for understanding the critical aspects of 1-(3-Nitrophenyl)ethanamine. By synthesizing its chemical properties, structural details, and practical applications, it aims to support the innovative work of researchers and developers in the chemical and pharmaceutical sciences.
References
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(S)-1-(3-Nitrophenyl)ethanamine. (2024). ChemBK. [Link]
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(R)-1-(3-Nitrophenyl)ethanamine hydrochloride. (2024). ChemBK. [Link]
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1-(3-Nitrophenyl)ethanamine | C8H10N2O2. (n.d.). PubChem, National Institutes of Health. [Link]
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Safety Data Sheet - 2-(4-Nitrophenyl)ethylamine hydrochloride. (2025). Fisher Scientific. [Link]
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Supplementary Data - Spectral data for 2-nitro-1-(3-nitrophenyl)ethanol. (n.d.). The Royal Society of Chemistry. [Link]
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¹H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). (n.d.). ResearchGate. [Link]
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(S)-1-(3-Nitrophenyl)ethanol Spectra. (n.d.). SpectraBase. [Link]
- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (2018).
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A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]
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